molecular formula C9H5BrFNO B12975055 2-Bromo-5-(4-fluorophenyl)oxazole

2-Bromo-5-(4-fluorophenyl)oxazole

Cat. No.: B12975055
M. Wt: 242.04 g/mol
InChI Key: QWTDAZKPCPMZNG-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-fluorophenyl)oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-fluorophenyl)oxazole typically involves the bromination of 5-(4-fluorophenyl)oxazole. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-fluorophenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted oxazole derivative.

Scientific Research Applications

2-Bromo-5-(4-fluorophenyl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-fluorophenyl)oxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(4-fluorophenyl)oxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of novel materials and pharmaceuticals with tailored properties .

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

2-bromo-5-(4-fluorophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5BrFNO/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H

InChI Key

QWTDAZKPCPMZNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)Br)F

Origin of Product

United States

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